molecular formula C19H23N5O B13869979 N-[3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]acetamide

N-[3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]acetamide

Cat. No.: B13869979
M. Wt: 337.4 g/mol
InChI Key: LUKYSIYPVNXPJB-UHFFFAOYSA-N
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Description

N-[3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]acetamide is a complex organic compound belonging to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a fused heterocyclic system containing nitrogen atoms. This core structure is often found in biologically active molecules and is considered a privileged scaffold in medicinal chemistry.

Preparation Methods

The synthesis of N-[3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the pyrrolo[2,3-d]pyrimidine core. This can be achieved through the condensation of appropriate starting materials, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, with various amines under catalytic conditions . The resulting intermediate is then further functionalized to introduce the dimethyl and phenyl groups, followed by the attachment of the propylacetamide moiety .

Industrial production methods may involve optimization of reaction conditions to improve yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis .

Chemical Reactions Analysis

N-[3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]acetamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolo[2,3-d]pyrimidine core .

Mechanism of Action

The mechanism of action of N-[3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]acetamide involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which are enzymes involved in cell signaling pathways. By inhibiting these kinases, the compound can interfere with the proliferation and survival of cancer cells . Additionally, it may modulate other cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

N-[3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]acetamide can be compared with other pyrrolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development .

Properties

Molecular Formula

C19H23N5O

Molecular Weight

337.4 g/mol

IUPAC Name

N-[3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]acetamide

InChI

InChI=1S/C19H23N5O/c1-12-13(2)22-19-16(12)18(21-11-7-10-20-14(3)25)23-17(24-19)15-8-5-4-6-9-15/h4-6,8-9H,7,10-11H2,1-3H3,(H,20,25)(H2,21,22,23,24)

InChI Key

LUKYSIYPVNXPJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C(=NC(=N2)C3=CC=CC=C3)NCCCNC(=O)C)C

Origin of Product

United States

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